molecular formula C11H6ClN3 B2947717 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile CAS No. 63219-03-4

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile

Cat. No.: B2947717
CAS No.: 63219-03-4
M. Wt: 215.64
InChI Key: QRWFWPXMCJLDAB-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a pyridin-4-yl group at the 6-position, and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the cyano group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, the use of catalysts and greener solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The pyridine rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
  • 2-Chloro-6-(trichloromethyl)pyridine
  • 2-Chloro-3-pyridinecarbonitrile

Uniqueness

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is unique due to the presence of both a pyridin-4-yl group and a cyano group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties.

Properties

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(7-13)1-2-10(15-11)8-3-5-14-6-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWFWPXMCJLDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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